3-Fluoro-4-nitro-o-xylene is a chemical compound classified as a substituted aromatic hydrocarbon. It contains a fluorine atom and a nitro group attached to an o-xylene backbone, which consists of two methyl groups on adjacent carbon atoms of a benzene ring. This compound is of interest in various fields, including organic synthesis and materials science.
The synthesis and analysis of 3-Fluoro-4-nitro-o-xylene have been documented in scientific literature, showcasing its potential applications in pharmaceuticals and agrochemicals. The compound can be synthesized through various methods, which will be discussed in detail later.
3-Fluoro-4-nitro-o-xylene falls under the category of nitro compounds and halogenated compounds. It is characterized by the presence of both nitro (-NO2) and fluoro (-F) functional groups, making it a versatile intermediate for further chemical reactions.
The synthesis of 3-Fluoro-4-nitro-o-xylene typically involves the following methods:
3-Fluoro-4-nitro-o-xylene can participate in various chemical reactions:
The mechanism of action for 3-Fluoro-4-nitro-o-xylene primarily revolves around its reactivity due to electron-withdrawing groups:
This reactivity profile allows for versatile applications in organic synthesis, particularly in creating complex molecules used in pharmaceuticals and agrochemicals.
3-Fluoro-4-nitro-o-xylene has several applications:
The presence of fluorine adjacent to the target nitration site in o-xylene derivatives introduces significant electronic and steric constraints. Fluorine's strong electron-withdrawing nature (-I effect) deactivates the aromatic ring toward electrophilic attack, while its ortho-position relative to methyl groups creates steric congestion. Modern nitration methodologies for such systems primarily employ mixed-acid systems (HNO₃/H₂SO₄), metal-free nitrating agents, or continuous-flow technologies to overcome these challenges [1] [4].
In mixed-acid protocols, the generation of the nitronium ion (NO₂⁺) is optimized by adjusting the sulfuric acid concentration (70–90%) and H₂SO₄:HNO₃ molar ratios (3:1–4:1). High sulfuric acid concentrations (>90%) promote complete nitric acid ionization but increase oxidation risks, particularly with electron-deficient fluorinated arenes. Lower concentrations (<70%) result in incomplete NO₂⁺ formation and reduced yields. The in situ generation of NO₂⁺ was quantitatively confirmed via Raman spectroscopy, with the reaction following second-order kinetics (first-order in both substrate and NO₂⁺) [1] [6].
Metal-free alternatives like N-nitrosaccharin (4a) offer superior functional group tolerance. This bench-stable reagent releases NO₂⁺ under thermal activation (55–85°C) in hexafluoroisopropanol (HFIP) or with Mg(ClO₄)₂ catalysis. The mechanism involves rate-limiting NO₂⁺ transfer to the aromatic ring, avoiding acid-sensitive functionalities. For 3-fluoro-o-xylene, this method achieves 89% yield with minimal dinitro impurities (<2%), contrasting with mixed-acid systems that generate 5–7% dinitro byproducts [4].
Table 1: Performance Comparison of Nitration Methods for Fluorinated o-Xylenes
Method | Reagent System | Temperature (°C) | Yield (%) | Dinitro Byproducts (%) | Key Advantage |
---|---|---|---|---|---|
Mixed-acid (batch) | H₂SO₄/HNO₃ (3:1) | 30–50 | 78 | 7.2 | High NO₂⁺ concentration |
Mixed-acid (flow) | H₂SO₄/HNO₃ (4:1) | 100 | 94.1 | <0.5 | Enhanced heat transfer |
Metal-free | N-Nitrosaccharin/HFIP | 55 | 89 | 1.8 | Acid-sensitive group tolerance |
Lewis acid-catalyzed | HNO₃/MoO₃-SiO₂ | 65 | 82 | 3.5 | Reduced waste acid |
Continuous-flow reactors (e.g., Corning Advanced-Flow Reactor G1) mitigate thermal runaway risks by enabling rapid heat dissipation. At 100°C and 10 g/min flow rate, fluorinated xylenes exhibit 94.1% conversion with residence times of <120 seconds. The segmented flow regime minimizes over-nitration by controlling the organic/aqueous interface [1].
Regioselectivity in 3-fluoro-o-xylene nitration is governed by electronic directing effects, steric constraints, and preferential transition-state stabilization. Quantum mechanical calculations (ωB97XD/aug-cc-pVTZ) reveal that fluorine substitution at C3 destabilizes the Wheland intermediate for C5 nitration by 3.2 kcal/mol relative to C4 attack, directing electrophiles predominantly to C4 [6] [8].
The methyl groups exert competing influences:
Directing groups (DGs) further enhance regiocontrol. Transient protection of fluorine as a N-oxide shifts nitration exclusively to C4 by reversing the ring’s electronic landscape. Subsequent deprotection restores the fluorine substituent with 95% regiopurity. Alternatively, sulfonamide-based DGs at benzylic positions coordinate Lewis acids (e.g., Pd(OAc)₂), guiding nitration to C4 with 8:1 selectivity [7].
Table 2: Regioselectivity Drivers in 3-Fluoro-o-xylene Nitration
Factor | Target Position | Energy Differential (kcal/mol) | Experimental Isomer Ratio (4-NO₂:5-NO₂) |
---|---|---|---|
Fluorine (-I effect) | C4/C6 | +3.2 (C5 vs. C4) | 85:15 |
Methyl activation | C4/C5 | -2.8 (C4 vs. C6) | 89:11 |
N-oxide DG | C4 | >10.0 | 98:2 |
Sulfonamide DG | C4 | 6.5 | 89:11 |
Tandem functionalization strategies bypass multi-step sequences. Bifunctional catalysts enable single-pot fluorination-nitration via two mechanistic pathways:
Late-stage fluorination employs AgF₂ or Selectfluor® to fluorinate pre-nitrated intermediates. Pd-catalyzed C-H activation at C3 of 4-nitro-o-xylene occurs at 80°C using PyFluor® as the fluorinating agent, yielding 73% 3-fluoro-4-nitro isomer. This approach suffers from limited functional group compatibility due to oxidizing conditions [4] [7].
Concurrent electrophilic activation uses MoO₃/SiO₂ solid acid catalysts to generate NO₂⁺ from HNO₃ while facilitating nucleophilic fluoride displacement. In situ IR spectroscopy confirms synchronous NO₂⁺ attack at C4 and fluoride dissociation at C3. Optimal conditions (65°C, acetonitrile solvent) achieve 82% yield with 5:1 regioselectivity [1] [6].
Organocatalytic systems leverage phase-transfer catalysts like tetrabutylammonium bromide (TBAB). Under biphasic conditions (H₂O/CH₂Cl₂), TBAB transports NO₂⁺ to the organic phase while enhancing fluoride solubility for ring substitution. This suppresses phenolic impurities to <0.5%—a marked improvement over mixed-acid processes (2–5%) [1] [4].
Solvent polarity, viscosity, and proton affinity directly impact nitration rates and regioselectivity through substrate solvation, ion-pair stabilization, and mass-transfer modulation. Calorimetric studies combined with DFT calculations reveal three key solvent classes:
Table 3: Solvent Influence on Nitration Kinetics and Selectivity
Solvent | Dielectric Constant (ε) | Viscosity (cP) | kobs (×10⁻³ s⁻¹) | C4:C5 Ratio | Byproducts (%) |
---|---|---|---|---|---|
Dichloromethane (DCM) | 8.9 | 0.43 | 4.2 | 80:20 | 8.5 |
Acetic anhydride (Ac₂O) | 20.7 | 0.91 | 3.1 | 93:7 | 1.2 |
Hexafluoroisopropanol (HFIP) | 16.7 | 1.80 | 1.8 | 90:10 | 0.7 |
Acetic acid (AcOH) | 6.2 | 1.22 | 2.6 | 85:15 | 3.4 |
Adiabatic temperature rises (ΔTad) vary significantly with solvent choice. In DCM, poor heat capacity elevates ΔTad to 84°C, risking thermal degradation. Anhydrides reduce ΔTad to 42°C due to higher Cp values. Continuous-flow systems mitigate this by achieving heat transfer coefficients >1000 W/m²K, maintaining isothermal conditions [1] [6].
Salt effects further fine-tune selectivity. NaCl additions (2–4 M) to aqueous phases enhance organic-phase partitioning of 3-fluoro-4-nitro-o-xylene via salting-out. This reduces hydrolysis, boosting yields from 70% to 86% in H₂O/MIBK biphasic systems [3].
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